![molecular formula C11H13F3N4O3 B8212410 N-Boc-N'-TFA-pyrazole-1-carboxamidine, 95%](/img/structure/B8212410.png)
N-Boc-N'-TFA-pyrazole-1-carboxamidine, 95%
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Description
N-Boc-N’-TFA-pyrazole-1-carboxamidine is a powerful guanidinylation reagent developed by the Baran Lab for the installation of monoprotected boc-guanidine on primary and secondary amines, particularly electron-deficient and hindered amines .
Synthesis Analysis
The reagent is prepared by the initial reaction of 1 equivalent of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine, giving the mono-Boc-derivative .Molecular Structure Analysis
The empirical formula of N-Boc-N’-TFA-pyrazole-1-carboxamidine is C11H13F3N4O3, and its molecular weight is 306.24 .Chemical Reactions Analysis
N-Boc-N’-TFA-pyrazole-1-carboxamidine is typically used as a guanidinylating reagent in organic synthesis . It is particularly useful for the installation of monoprotected boc-guanidine on primary and secondary amines .Physical And Chemical Properties Analysis
N-Boc-N’-TFA-pyrazole-1-carboxamidine is a powder or crystal form substance with a melting point of 120-125 °C . It is soluble in THF, DMF, tert-butyl methyl ether, dichloromethane, hexanes, and alcohol. It is slightly soluble in acetone and insoluble in water .Safety and Hazards
N-Boc-N’-TFA-pyrazole-1-carboxamidine is classified as a combustible solid . It can cause skin and eye irritation. Therefore, it is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It should be opened with caution in a fumehood in case pressure has developed .
Relevant Papers For more detailed information, you may want to refer to the related papers and technical documents available at Sigma-Aldrich .
properties
IUPAC Name |
tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMUJVVPAITXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/NC(=O)C(F)(F)F)\N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N'-TFA-pyrazole-1-carboxamidine, 95% |
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